molecular formula C19H22N2O3 B2838801 N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898374-20-4

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2838801
CAS No.: 898374-20-4
M. Wt: 326.396
InChI Key: CLEVKRLTHCWVSS-UHFFFAOYSA-N
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Description

N1-(4-Ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a symmetric oxalamide derivative characterized by a 4-ethylphenyl group at the N1 position and a 2-methoxyphenethyl group at the N2 position. Oxalamides are a versatile class of compounds with applications ranging from enzyme inhibition to flavor enhancement, depending on substituent patterns . The ethyl and methoxy substituents in this compound likely influence its lipophilicity, metabolic stability, and target binding compared to other oxalamides.

Properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-14-8-10-16(11-9-14)21-19(23)18(22)20-13-12-15-6-4-5-7-17(15)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVKRLTHCWVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with the corresponding amines. The general synthetic route can be outlined as follows:

    Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

    Reaction with Amines: The oxalyl chloride is then reacted with 4-ethylphenylamine and 2-methoxyphenethylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of oxalamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Oxalamides
Compound Name N1 Substituent N2 Substituent Key Features Reference
Target Compound 4-Ethylphenyl 2-Methoxyphenethyl Balanced lipophilicity; moderate steric bulk -
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Increased polarity due to dual methoxy groups
N1-(4-Chlorophenyl)-N2-(2-methoxyphenethyl)oxalamide (70) 4-Chlorophenyl 2-Methoxyphenethyl Electron-withdrawing Cl enhances reactivity
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Halogenated aryl enhances target affinity
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavor-enhancing; approved for food use

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : The 2-methoxyphenethyl group at N2 introduces steric hindrance, which may reduce enzymatic degradation but also limit binding to certain targets .
  • Polarity : Methoxy groups (as in compound 17) increase polarity, improving aqueous solubility but reducing membrane permeability compared to the ethyl-substituted target compound .

Implications :

  • Electron-donating groups (e.g., ethoxy in compound 21) may enhance reaction efficiency, whereas electron-withdrawing groups (e.g., cyano in compound 22) reduce yields .
  • The target compound’s ethyl group, being moderately electron-donating, might offer a yield intermediate to compounds 21 and 22.

Analysis :

  • Enzyme Inhibition : Halogenated analogs (e.g., compound 70) show strong enzyme inhibition, likely due to enhanced electrophilicity and target binding . The target compound’s ethyl group may offer a balance between lipophilicity and target affinity.

Physicochemical and Toxicological Considerations

  • Metabolism : Ethyl groups are metabolized via oxidation, whereas halogenated compounds may form reactive intermediates, increasing toxicity risks .
  • Regulatory Status : S336’s safety profile is well-established, while halogenated analogs (e.g., compound 28) may require more extensive toxicological evaluation .

Biological Activity

N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 314.38 g/mol
  • CAS Number : 898374-20-4

The compound features an oxalamide backbone, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in the body. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It could potentially bind to receptors involved in various signaling pathways, influencing cellular responses.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that hybrid compounds containing oxalamide structures could induce apoptosis in cancer cells, particularly in models of Ehrlich Ascites Carcinoma (EAC). The results showed a complete reduction in tumor cell viability when treated with such compounds .

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound's ability to scavenge free radicals may contribute to its protective effects on cellular health .

Study on Antitumor Effects

A notable study investigated the antitumor activity of related compounds against EAC cells. The findings revealed that the administration of these compounds led to:

  • 100% decrease in tumor cell viability .
  • Enhanced apoptotic activity confirmed through histopathological examinations.
  • No significant adverse effects on liver and kidney functions were observed, indicating a favorable safety profile .

Comparative Analysis with Other Agents

In comparative studies involving alkylating agents and other antineoplastic compounds, this compound demonstrated comparable efficacy in inhibiting tumor growth while exhibiting a distinct mechanism of action that warrants further investigation .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Antitumor100% decrease in EAC cell viability
AntioxidantSignificant free radical scavenging
Enzyme InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic: What are the optimal synthetic routes for N1-(4-ethylphenyl)-N2-(2-methoxyphenethyl)oxalamide?

Methodological Answer:
The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride or activated oxalate esters. For example:

  • Step 1: Prepare the primary amines (4-ethylphenylamine and 2-methoxyphenethylamine) and protect reactive groups if necessary.
  • Step 2: React 4-ethylphenylamine with oxalyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the intermediate monoamide chloride.
  • Step 3: Add 2-methoxyphenethylamine dropwise under nitrogen, followed by stirring at room temperature for 12–24 hours.
  • Step 4: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (35–52%) requires controlled temperatures and exclusion of moisture .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:
Post-synthesis characterization involves:

  • NMR Spectroscopy: Confirm structure via 1H^1H- and 13C^{13}C-NMR. For example, the 2-methoxyphenethyl group shows a singlet at δ 3.75–3.85 ppm (OCH3_3) and aromatic protons as multiplet signals .
  • Mass Spectrometry: ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+^+ for C19_{19}H23_{23}N2_2O3_3: 327.1709).
  • HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can low yields in coupling reactions be addressed during synthesis?

Methodological Answer:
Low yields often stem from competing side reactions (e.g., hydrolysis or dimerization). Mitigation strategies include:

  • Temperature Control: Perform reactions at 0–5°C to slow hydrolysis of oxalyl chloride .
  • Catalyst Use: Add DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Solvent Optimization: Use anhydrous THF or DMF to improve solubility of intermediates .

Advanced: How should researchers analyze contradictions in biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Purity Discrepancies: Re-test compound purity via HPLC and compare batch-to-batch variability .
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays may show IC50_{50} variations due to differential metabolic rates .
  • Structural Analogues: Compare activity trends with analogues (e.g., fluorobenzyl vs. ethylphenyl substitutions) to identify critical pharmacophores .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize derivatives with modifications to the ethylphenyl (e.g., replacing ethyl with propyl) or methoxyphenethyl (e.g., replacing OCH3_3 with Cl) groups .
  • Biological Testing: Screen analogues against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays.
  • Data Correlation: Use molecular docking (AutoDock Vina) to link activity trends with binding affinities to active sites .

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